molecular formula C8H3BrFNO2 B1413397 2-Bromo-4-cyano-6-fluorobenzoic acid CAS No. 1806848-24-7

2-Bromo-4-cyano-6-fluorobenzoic acid

Cat. No. B1413397
CAS RN: 1806848-24-7
M. Wt: 244.02 g/mol
InChI Key: VQBZPRVXYQDTSI-UHFFFAOYSA-N
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Description

“2-Bromo-4-cyano-6-fluorobenzoic acid” is a chemical compound that is used in various applications. It is used in the synthesis of other compounds and has been mentioned in the context of the preparation of Enzalutamide . It is also used in the preparation of boron-containing anti-fungal agents .


Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves using o-fluorobenzonitrile as an initial raw material, carrying out nitrification, nitroreduction, bromization, diazo-deamination, and hydrolysis to synthesize the 2-bromo-6-fluorobenzoic acid . Another method involves reacting 4-bromo-2-fluorobenzoic acid with a chlorinating agent in the presence of a solvent, followed by condensation with Methylamine .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H3BrFNO2 . The structure includes a benzoic acid group, a bromine atom, a fluorine atom, and a cyano group.


Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For example, it can be used in the synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one and 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one .


Physical And Chemical Properties Analysis

“this compound” is a white to cream powder or crystalline solid . It has a melting point of 172-176 °C . It is soluble in water and methanol .

Scientific Research Applications

Synthesis and Chemical Transformations

2-Bromo-4-cyano-6-fluorobenzoic acid is a compound of interest in the synthesis of other chemical entities. For instance, it can serve as a precursor in the synthesis of biphenyl derivatives, a class of compounds with various industrial and pharmaceutical applications. A practical synthesis approach for creating 2-fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials, highlights the utility of related brominated and fluorinated benzoic acids in pharmaceutical manufacturing processes (Qiu, Gu, Zhang, & Xu, 2009).

Metal Complex Formation and Crystallography

The study of metal complexes with fluorobenzoates, including structures analogous to this compound, provides insights into the factors affecting their crystal structures. This understanding aids in the design of target molecules for future research. The investigation of transition metal(II) 2-fluorobenzoates revealed various monomeric, dimeric, ionic, and polymeric structures, underscoring the compound's role in materials science due to its potential applications in physical and biological systems (Öztürkkan & Necefoğlu, 2022).

Environmental and Health Implications

Research on brominated and fluorinated compounds, including those structurally related to this compound, has also focused on their environmental presence and impact on health. For instance, studies on polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs and PBDFs) have indicated similar biological effects to their chlorinated counterparts, suggesting potential toxicities in humans and the environment. The recognition of these compounds as emerging contaminants emphasizes the need for ongoing research into their effects and mechanisms of action (Mennear & Lee, 1994).

Safety and Hazards

“2-Bromo-4-cyano-6-fluorobenzoic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

The future directions of “2-Bromo-4-cyano-6-fluorobenzoic acid” could involve its use in the synthesis of other compounds. It has been used in the synthesis of Enzalutamide, an androgen receptor inhibitor . It could potentially be used in the synthesis of other similar compounds.

Mechanism of Action

properties

IUPAC Name

2-bromo-4-cyano-6-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO2/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBZPRVXYQDTSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1806848-24-7
Record name 2-bromo-4-cyano-6-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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